白念珠菌素

描述

Albofungin is a promising broad-spectrum antimicrobial compound against multidrug-resistant bacteria . It has been found to possess strong bioactivity against a range of fungal species .

Synthesis Analysis

The biosynthesis of Albofungin involves a gene cluster from its producing strain Streptomyces chrestomyceticus. This gene cluster encodes type II polyketide synthases (PKSs), regulators, and transporters, and tailoring enzymes . The gene cluster was confirmed using the heterologous expression in Streptomyces coelicolor, which successfully produced the compounds .Molecular Structure Analysis

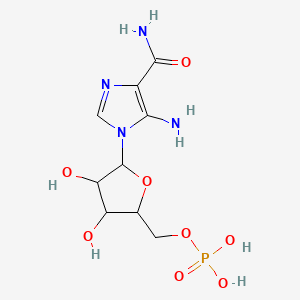

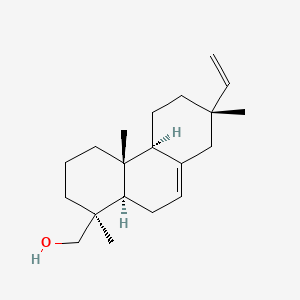

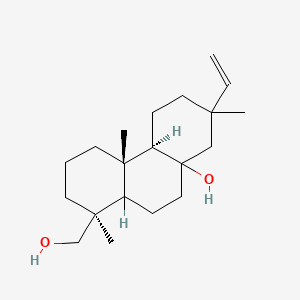

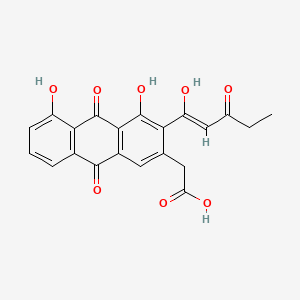

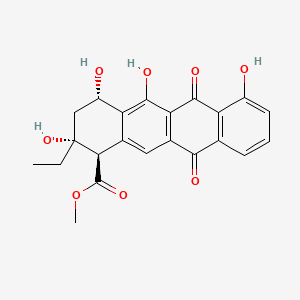

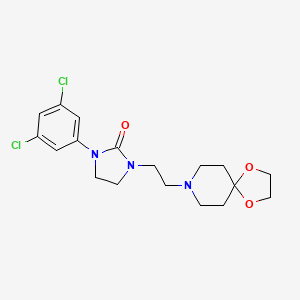

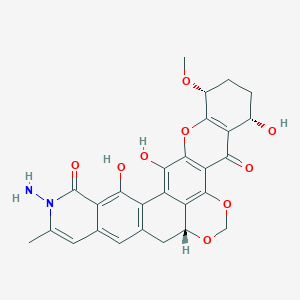

The chemical structures of Albofungin and its derivatives were elucidated using HRMS, 1D and 2D NMR, and electronic circular dichroism spectroscopy .科学研究应用

抗菌剂

白念珠菌素是一种有希望的广谱抗菌化合物,对多重耐药细菌有效 . 它已被研究用于其生物膜清除活性以及针对耐药副溶血弧菌的潜在作用机制 . 白念珠菌素表现出优异的抗生物膜和抗菌活性,具有快速杀灭效果 .

生物膜清除

白念珠菌素已被发现能破坏副溶血弧菌的生物膜,通过杀死或分散生物膜细胞来实现 . 这使其成为治疗由形成生物膜的细菌引起的感染的潜在候选药物。

细菌细胞膜破坏

扫描电子显微镜和荧光染色实验表明,白念珠菌素能迅速破坏细菌细胞膜的完整性和通透性 . 这种细胞膜的破坏是白念珠菌素发挥其抗菌作用的机制之一。

肽聚糖生物合成抑制

白念珠菌素已被发现能抑制副溶血弧菌的肽聚糖生物合成 . 肽聚糖是细菌细胞壁的主要成分,其生物合成是抗生素的常见靶点。

鞭毛组装途径抑制

白念珠菌素已被证明能抑制副溶血弧菌的鞭毛组装途径 . 鞭毛对细菌的运动至关重要,并在生物膜的形成中发挥作用。

分泌系统蛋白抑制

白念珠菌素已被发现能抑制副溶血弧菌的分泌系统蛋白 . 这些蛋白质参与毒素和其他毒力因子的分泌。

抗肿瘤活性

白念珠菌素及其衍生物对各种癌细胞显示出显着的活性 . 它们已被发现通过诱导细胞凋亡来抑制癌细胞增殖 .

海洋环境中的防污涂层

白念珠菌素已被纳入可水解和可降解共聚物中,形成防污涂层 . 这些涂层改变了生物膜结构,并防止海洋环境中大型污垢生物的附着 .

作用机制

Target of Action

Albofungin primarily targets the transglycosylase (TGase) domain of penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall biosynthesis .

Mode of Action

Albofungin interacts with its targets by binding to the TGase domain of PBPs . This interaction disrupts the bacterial cell wall biosynthesis . Albofungin also rapidly disrupts and permeabilizes the bacterial membrane . After entering the cell, it interacts with bacterial DNA, although this interaction is relatively weak .

Biochemical Pathways

Albofungin affects several biochemical pathways. It inhibits peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . It also disrupts flagellar assembly pathways and secretion system proteins in bacteria . In marine organisms like Amphibalanus amphitrite, albofungin treatment upregulates the metabolism of xenobiotics by the cytochrome P450 pathway .

Pharmacokinetics

The pharmacokinetics of albofungin involve its secretion rate, membrane permeability, and hydrophobicity . Halogenation of albofungin increases its binding affinity to TGase but limits its overall dissemination and effectiveness due to a high secretion rate, weak membrane permeability, and high hydrophobicity of the resulting products .

Result of Action

The action of albofungin results in the disruption of bacterial cell walls and membranes, leading to the death of the bacteria . It exhibits potent biofilm eradication activity against penicillins-and-cephalosporins-resistant Vibrio parahaemolyticus . In marine organisms, it interrupts larval settlement .

Action Environment

The action of albofungin can be influenced by environmental factors. For instance, the presence of an extracellular polysaccharide intercellular adhesin can alter the minimum inhibitory concentration (MIC) of albofungin . Furthermore, albofungin shows strong anti-macrofouling activities against larval settlement of major fouling organisms in marine environments .

安全和危害

Albofungin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray and avoid prolonged or repeated exposure .

未来方向

生化分析

Biochemical Properties

Albofungin plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It interacts with type II polyketide synthases, oxidoreductases, and tailoring enzymes during its biosynthesis . The compound’s halogenation, mediated by a reduced flavin adenine dinucleotide-dependent halogenase, can transform albofungin into halogen-substituted congeners, affecting its binding affinity to transglycosylase . Additionally, albofungin interacts with transporters that influence its secretion and membrane permeability .

Cellular Effects

Albofungin exerts significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, albofungin has been shown to alter the minimum inhibitory concentration when an extracellular polysaccharide intercellular adhesin is formed . This indicates its potential impact on cell adhesion and biofilm formation, which are critical in microbial pathogenicity.

Molecular Mechanism

The molecular mechanism of albofungin involves several key interactions at the molecular level. Albofungin binds to biomolecules, inhibiting or activating enzymes, and altering gene expression. The halogenation of albofungin increases its binding affinity to transglycosylase, although it does not significantly change its antimicrobial activity in vitro . The compound’s weak membrane permeability and high hydrophobicity limit its overall dissemination and effectiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of albofungin change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that albofungin’s antimicrobial activity remains consistent over time, although its halogenated forms may exhibit different stability profiles . Long-term exposure to albofungin can lead to the development of resistance mechanisms in microbial populations .

Dosage Effects in Animal Models

The effects of albofungin vary with different dosages in animal models. At lower doses, albofungin exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the therapeutic window of albofungin in clinical applications.

Metabolic Pathways

Albofungin is involved in several metabolic pathways, interacting with enzymes and cofactors. The biosynthetic gene cluster of albofungin includes type II polyketide synthases, oxidoreductases, and tailoring enzymes . These enzymes play a critical role in the compound’s biosynthesis and modification, affecting its metabolic flux and metabolite levels.

Transport and Distribution

Albofungin is transported and distributed within cells and tissues through specific transporters and binding proteins. The orfL gene encodes a transporter that influences albofungin’s secretion and membrane permeability . This transport mechanism affects the compound’s localization and accumulation within cells, impacting its overall effectiveness.

Subcellular Localization

The subcellular localization of albofungin is influenced by targeting signals and post-translational modifications. These factors direct albofungin to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of albofungin is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

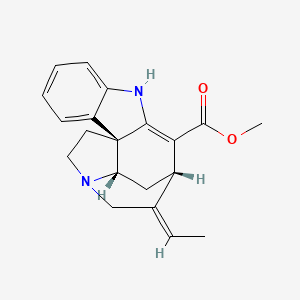

IUPAC Name |

(13R,21S,24R)-6-amino-3,21,28-trihydroxy-24-methoxy-7-methyl-14,16,26-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(28),2(11),3,7,9,17(29),18(27),20(25)-octaene-5,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)26-20(25(18)37-8-36-14)22(32)17-12(30)3-4-13(35-2)24(17)38-26/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFTVCDYGGLGW-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4C(C3)OCO6)C(=O)C7=C(O5)C(CCC7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC3=C(C4=C(C5=C(C6=C4[C@@H](C3)OCO6)C(=O)C7=C(O5)[C@@H](CC[C@@H]7O)OC)O)C(=C2C(=O)N1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-35-5 | |

| Record name | Albofungin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALBOFUNGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E36843J982 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。